4-((2,5-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane
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Overview
Description
4-((2,5-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane is a heterocyclic compound that contains a thiazepane ring, which is a seven-membered ring with both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 7-phenyl-1,4-thiazepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding thiazepane derivative.
Substitution: The phenyl and dimethylphenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazepane derivatives without the sulfonyl group.
Substitution: Various substituted thiazepane derivatives depending on the substituents introduced.
Scientific Research Applications
4-((2,5-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-((2,5-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-((2,5-Dimethylphenyl)sulfonyl)-1,4-thiazepane: Lacks the phenyl group at the 7-position.
4-((2,5-Dimethylphenyl)sulfonyl)-7-methyl-1,4-thiazepane: Has a methyl group instead of a phenyl group at the 7-position.
4-((2,5-Dimethylphenyl)sulfonyl)-7-ethyl-1,4-thiazepane: Has an ethyl group instead of a phenyl group at the 7-position.
Uniqueness
4-((2,5-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane is unique due to the presence of both the 2,5-dimethylphenylsulfonyl and phenyl groups, which can influence its chemical reactivity and potential biological activity. The combination of these groups may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)sulfonyl-7-phenyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S2/c1-15-8-9-16(2)19(14-15)24(21,22)20-11-10-18(23-13-12-20)17-6-4-3-5-7-17/h3-9,14,18H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUZAJQLEFPBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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